molecular formula C11H14N5O6P B13814693 2',5'-Cyclic methylphosphonate guanosine

2',5'-Cyclic methylphosphonate guanosine

Cat. No.: B13814693
M. Wt: 343.23 g/mol
InChI Key: ZDPNTAKVPGFCEM-ARHPKTKOSA-N
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Description

2’,5’-Cyclic methylphosphonate guanosine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a cyclic methylphosphonate group attached to the guanosine molecule, which imparts distinct biochemical and pharmacological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Cyclic methylphosphonate guanosine typically involves the cyclization of a guanosine derivative with a methylphosphonate group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization process. For instance, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2’,5’-Cyclic methylphosphonate guanosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the methylphosphonate group.

    Substitution: Nucleophilic substitution reactions can occur at the guanosine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the guanosine moiety.

Scientific Research Applications

2’,5’-Cyclic methylphosphonate guanosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular signaling pathways and as a potential modulator of enzymatic activity.

    Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It can be used in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2’,5’-Cyclic methylphosphonate guanosine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in nucleotide metabolism and signaling pathways. For instance, it may inhibit or activate certain kinases or phosphatases, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Cyclic monophosphate guanosine
  • 3’,5’-Cyclic monophosphate guanosine
  • 2’,5’-Cyclic adenosine monophosphate

Uniqueness

2’,5’-Cyclic methylphosphonate guanosine is unique due to the presence of the methylphosphonate group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interaction with biological targets compared to other cyclic nucleotides.

Properties

Molecular Formula

C11H14N5O6P

Molecular Weight

343.23 g/mol

IUPAC Name

2-amino-9-[(1R,6S,8R,9S)-9-hydroxy-3-methyl-3-oxo-2,4,7-trioxa-3λ5-phosphabicyclo[4.2.1]nonan-8-yl]-1H-purin-6-one

InChI

InChI=1S/C11H14N5O6P/c1-23(19)20-2-4-6(17)7(22-23)10(21-4)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H3,12,14,15,18)/t4-,6-,7+,10+,23?/m0/s1

InChI Key

ZDPNTAKVPGFCEM-ARHPKTKOSA-N

Isomeric SMILES

CP1(=O)OC[C@H]2[C@@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O

Canonical SMILES

CP1(=O)OCC2C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O

Origin of Product

United States

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